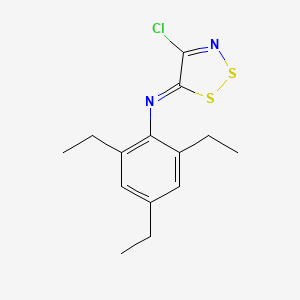
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE is a synthetic organic compound characterized by the presence of a dithiazole ring and a triethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE typically involves the reaction of 4-chloro-1,2,3-dithiazole with 2,4,6-triethylphenylamine under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the dithiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced species.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or inducing specific biochemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE include other dithiazole derivatives and triethylphenyl-substituted amines. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE lies in its specific combination of functional groups and the resulting chemical reactivity and potential applications. Its distinct structure may confer unique properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H17ClN2S2 |
|---|---|
Molecular Weight |
312.9 g/mol |
IUPAC Name |
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine |
InChI |
InChI=1S/C14H17ClN2S2/c1-4-9-7-10(5-2)12(11(6-3)8-9)16-14-13(15)17-19-18-14/h7-8H,4-6H2,1-3H3 |
InChI Key |
XTFSYVDXZBUFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)N=C2C(=NSS2)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















